molecular formula C22H21N5O3S B2757538 N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-36-3

N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2757538
CAS No.: 895791-36-3
M. Wt: 435.5
InChI Key: CBJJTVJKGCXBDR-UHFFFAOYSA-N
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Description

N'-(2-Methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-methylphenyl group at position 2. The ethyl linker at position 6 connects the triazolo-thiazole system to an ethanediamide (oxalamide) moiety, which is further substituted with a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring may influence solubility and metabolic stability, while the triazolo-thiazole core contributes to rigidity and π-π stacking interactions .

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-7-3-4-8-16(14)19-25-22-27(26-19)15(13-31-22)11-12-23-20(28)21(29)24-17-9-5-6-10-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJTVJKGCXBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled with an oxalamide moiety. Common reagents used in these reactions include thiosemicarbazide, ortho esters, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has been tested against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Cell Lines Tested : It has shown promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that similar derivatives have exhibited:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanisms : Likely involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound may be beneficial. Studies on related compounds have shown:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
  • Potential Use in Chronic Inflammatory Conditions : Such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole-thiazole derivatives including this compound. The compound was evaluated for its anticancer effects:

  • Results : It exhibited significant cytotoxicity against HepG-2 cells with an IC50 value of 5.4 µM.
  • : The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of similar thiazole derivatives:

  • Methodology : The compound was tested against various bacterial strains using the disk diffusion method.
  • Findings : Demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs reported in recent literature. Below is a comparative analysis:

Structural Comparison

Compound Name Triazolo-Thiazole Substituent Ethanediamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methylphenyl N'-(2-Methoxyphenyl) C₂₃H₂₂N₄O₃S 434.51 Ortho-methoxy group enhances steric hindrance; methylphenyl improves lipophilicity.
N-{2-[2-(4-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide 4-Fluorophenyl N'-(4-Methoxyphenyl) C₂₁H₁₉FN₄O₃S 434.46 Para-fluorine increases electron-withdrawing effects; para-methoxy enhances resonance stabilization.
N-(3-Chloro-4-Methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-Methyl-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl]Ethanediamide 4-Methoxyphenyl N-(3-Chloro-4-Methylphenyl) C₂₇H₂₅ClN₄O₃S 533.03 Chlorine and methyl groups increase steric bulk; methoxy at para position improves solubility.

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s 2-methylphenyl group increases logP compared to the 4-fluorophenyl analog (), favoring membrane permeability. However, the ortho-methoxy group introduces steric constraints that may reduce binding affinity compared to para-substituted analogs .
  • Solubility : The para-methoxy substituent in ’s compound likely enhances aqueous solubility due to resonance donation, whereas the ortho-methoxy group in the target compound may hinder solvation .
  • Synthetic Complexity : The ethyl linker in the target compound is synthetically analogous to and , but ortho-substituted phenyl groups require regioselective synthesis, increasing reaction steps .

Biological Activity

N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole-thiazole framework, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H24N4O2S
Molecular Weight372.48 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. In vitro studies suggest that the triazole-thiazole moiety in this compound may contribute to its effectiveness against various pathogens.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related triazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways.

  • Research Findings : A study highlighted that certain triazole derivatives significantly reduced inflammation in animal models by modulating the NF-kB signaling pathway . This suggests that this compound may exhibit similar effects.

Anticancer Potential

Emerging evidence points to the anticancer potential of triazole-based compounds. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of tumor cell proliferation.

  • Case Study : Research published in Cancer Letters indicated that a related triazole compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis . The structural similarities suggest that this compound may have comparable effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptors associated with inflammation and cancer progression.

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